[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl](pyridin-3-yl)methanone
CAS No.:
Cat. No.: VC14628079
Molecular Formula: C17H23N3O
Molecular Weight: 285.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23N3O |
|---|---|
| Molecular Weight | 285.4 g/mol |
| IUPAC Name | [4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-pyridin-3-ylmethanone |
| Standard InChI | InChI=1S/C17H23N3O/c21-17(16-7-4-8-18-13-16)20-11-9-19(10-12-20)14-15-5-2-1-3-6-15/h1-2,4,7-8,13,15H,3,5-6,9-12,14H2 |
| Standard InChI Key | KISXIQGSPYFEQR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CN=CC=C3 |
Introduction
Structural Features and Classification
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Piperazine Ring: This compound belongs to the category of piperazine derivatives, known for their diverse pharmacological activities, including antipsychotic, antidepressant, and anti-anxiety effects.
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Cyclohexene Moiety: The presence of a cyclohexene group adds to its heterocyclic nature, which is often explored for biological properties.
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Pyridine Substituent: The inclusion of a pyridine ring further enhances its potential biological activity.
Synthesis
The synthesis of 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone likely involves multi-step organic reactions. These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are essential for characterizing the synthesized compound.
Potential Applications
Given its structural features, 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone may have potential applications in medicinal chemistry, particularly in developing drugs that interact with neurotransmitter systems or other biological targets.
Mechanism of Action
The mechanism of action for compounds like 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone often involves interaction with neurotransmitter systems or enzymes. Quantitative data on binding affinities and efficacy at specific receptors would be essential for elucidating the pharmacological profile of this compound.
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